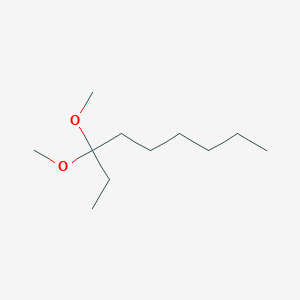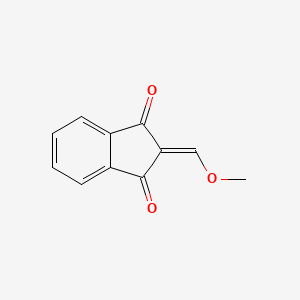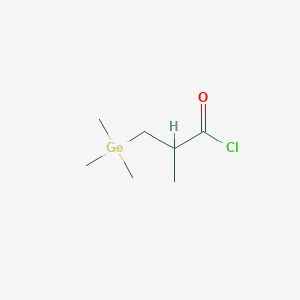
2-Methyl-3-(trimethylgermyl)propanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(trimethylgermyl)propanoyl chloride is an organogermanium compound with the molecular formula C7H15ClGeO This compound is characterized by the presence of a trimethylgermyl group attached to a propanoyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(trimethylgermyl)propanoyl chloride typically involves the reaction of 2-methyl-3-(trimethylgermyl)propanoic acid with thionyl chloride (SOCl2). The reaction proceeds as follows:
C7H16GeO2+SOCl2→C7H15ClGeO+SO2+HCl
This reaction is usually carried out under reflux conditions, with the thionyl chloride acting as both the chlorinating agent and the solvent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
化学反应分析
Types of Reactions
2-Methyl-3-(trimethylgermyl)propanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the acyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.
Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form acylated aromatic products.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-Methyl-3-(trimethylgermyl)propanoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in an inert solvent, such as dichloromethane, at room temperature.
Friedel-Crafts Acylation: The reaction requires a Lewis acid catalyst, such as aluminum chloride, and is usually conducted at low temperatures to prevent side reactions.
Hydrolysis: The reaction with water can be carried out at room temperature or under reflux conditions, depending on the desired rate of reaction.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Friedel-Crafts Acylation: Acylated aromatic compounds.
Hydrolysis: 2-Methyl-3-(trimethylgermyl)propanoic acid and hydrochloric acid.
科学研究应用
2-Methyl-3-(trimethylgermyl)propanoyl chloride has several scientific research applications, including:
Materials Science: The compound is used as a precursor for the synthesis of organogermanium polymers and materials with unique electronic and optical properties.
Medicinal Chemistry: Organogermanium compounds, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antiviral activities.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It is used as a catalyst or catalyst precursor in various organic transformations, including polymerization and cross-coupling reactions.
作用机制
The mechanism of action of 2-Methyl-3-(trimethylgermyl)propanoyl chloride in chemical reactions involves the electrophilic nature of the acyl chloride group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the chlorine atom and the carbonyl oxygen. This makes the compound susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile used.
In biological systems, the mechanism of action of organogermanium compounds is not fully understood but is believed to involve interactions with cellular proteins and enzymes. These interactions may lead to the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2-Methylpropanoyl Chloride: Similar in structure but lacks the trimethylgermyl group.
Trimethylgermyl Chloride: Contains the trimethylgermyl group but lacks the acyl chloride moiety.
Propionyl Chloride: An acyl chloride with a similar structure but without the methyl and trimethylgermyl substitutions.
Uniqueness
2-Methyl-3-(trimethylgermyl)propanoyl chloride is unique due to the presence of both the trimethylgermyl group and the acyl chloride moiety. This combination imparts distinct chemical reactivity and potential applications that are not observed in simpler acyl chlorides or organogermanium compounds. The trimethylgermyl group can influence the electronic properties of the molecule, making it a valuable intermediate in the synthesis of specialized materials and pharmaceuticals.
属性
CAS 编号 |
112951-46-9 |
|---|---|
分子式 |
C7H15ClGeO |
分子量 |
223.27 g/mol |
IUPAC 名称 |
2-methyl-3-trimethylgermylpropanoyl chloride |
InChI |
InChI=1S/C7H15ClGeO/c1-6(7(8)10)5-9(2,3)4/h6H,5H2,1-4H3 |
InChI 键 |
IPXUNDWIZQDHII-UHFFFAOYSA-N |
规范 SMILES |
CC(C[Ge](C)(C)C)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


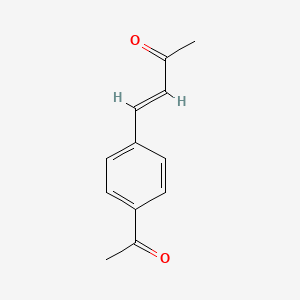
![2-[(2-Methoxyethoxy)methoxy]prop-2-enal](/img/structure/B14291130.png)
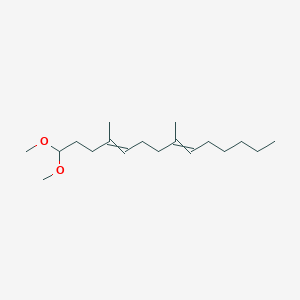
![Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-](/img/structure/B14291141.png)
![N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide](/img/structure/B14291147.png)
![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)

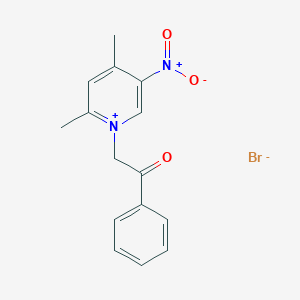
![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)

